Halcinonide
Overview
Description
Halcinonide is a high-potency corticosteroid used primarily for the management and symptomatic relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses. It is available in topical forms such as creams and ointments and is marketed under the brand name Halog .
Mechanism of Action
Target of Action
Halcinonide is a corticosteroid that primarily targets the glucocorticoid receptor . This receptor plays a crucial role in regulating various physiological processes, including immune response and inflammation .
Mode of Action
The precise mechanism of action of this compound is unclear. It possesses anti-inflammatory, antipruritic, and vasoconstrictive actions . New research indicates that this compound activates myelin basic protein (MBP) expression via smoothened receptor activation .
Biochemical Pathways
This compound may depress the formation, release, and activity of endogenous chemical mediators of inflammation (kinins, histamine, liposomal enzymes, prostaglandins) through the induction of phospholipase A2 inhibitory proteins (lipocortins) and sequential inhibition of the release of arachidonic acid . It has been found that this compound acts as a Smoothened (Smo) agonist to up-regulate myelin gene expression .
Pharmacokinetics
The absorption of this compound is dependent on the strength of preparation, amount applied, integrity of skin at the application site, vehicle, and use of occlusive dressing . It is increased in areas of skin damage, inflammation, or occlusion . This compound is primarily metabolized in the liver and excreted in the urine .
Result of Action
The activation of the glucocorticoid receptor by this compound leads to a series of cellular responses . The anti-inflammatory, antipruritic, and vasoconstrictive actions of this compound provide relief from the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the use of occlusive dressings can enhance the absorption of this compound . If an infection develops, the use of occlusive dressings should be discontinued . The integrity of the skin at the application site also plays a crucial role in the absorption of this compound .
Biochemical Analysis
Biochemical Properties
Halcinonide exerts its effects by interacting with various biomolecules. It possesses anti-inflammatory, antipruritic, and vasoconstrictive actions . The precise mechanism of action of topical corticosteroids like this compound is unclear . It has been found that this compound activates myelin basic protein (MBP) expression via smoothened receptor activation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is indicated for the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses . It has been found to activate MBP expression, suggesting a potential role in the treatment of multiple sclerosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It possesses anti-inflammatory, antipruritic, and vasoconstrictive actions . The precise mechanism of action of this compound is unclear, but it is known to activate MBP expression via smoothened receptor activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Halcinonide involves several steps, including chlorination and fluoridation reactions. The intermediate compound is synthesized by chlorinating a precursor compound using aromatic hydrocarbon sulfonyl chloride, such as benzene sulfonyl chloride, p-toluene sulfonyl chloride, or p-chlorobenzene sulfonyl chloride. This is followed by a fluoridation reaction using hydrofluoric acid .
Industrial Production Methods
The industrial production of this compound is designed to be efficient, green, and environmentally friendly. The process minimizes wastewater production, shortens the production period, and improves yield. The final product has a high purity level, with an HPLC content of more than 99.0% and any impurity less than 0.10% .
Chemical Reactions Analysis
Types of Reactions
Halcinonide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Halcinonide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of corticosteroid synthesis and reactions.
Biology: Investigated for its effects on cellular processes and gene expression.
Industry: Utilized in the formulation of topical medications and creams.
Comparison with Similar Compounds
Halcinonide is often compared with other corticosteroids such as clobetasol propionate and betamethasone valerate. Clobetasol propionate demonstrates superior pharmacologic efficacy in the treatment of psoriasis when compared to this compound . Other similar compounds include:
- Clobetasol propionate
- Betamethasone valerate
- Dexamethasone
- Methylprednisolone
This compound is unique due to its specific molecular structure and its high potency as a corticosteroid .
Properties
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12R,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32ClFO5/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,26)17(28)11-22(16,4)24(19,31-20)18(29)12-25/h9,15-17,19,28H,5-8,10-12H2,1-4H3/t15-,16-,17-,19+,21-,22-,23-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQNGPZZQDCDFT-JNQJZLCISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)CCC5(C4(C(CC3(C2(O1)C(=O)CCl)C)O)F)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)CCl)C)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClFO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045375 | |
Record name | Halcinonide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The precise mechanism of action of topical corticosteroids is unclear. However they possess anti-inflammatory, antipruritic, and vasoconstrictive actions. New research indicates that halcinonide activates MBP (myelin basic protein) expression via smoothened receptor activation. This finding suggests that halcinonide could be used in the treatment of multiple sclerosis therapy as an alternative to Dexamethasone or Methylprednisolone. | |
Record name | Halcinonide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06786 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
3093-35-4 | |
Record name | Halcinonide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3093-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Halcinonide [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003093354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Halcinonide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06786 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Halcinonide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Halcinonide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.490 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HALCINONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SI86V6QNEG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
276-277 | |
Record name | Halcinonide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06786 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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